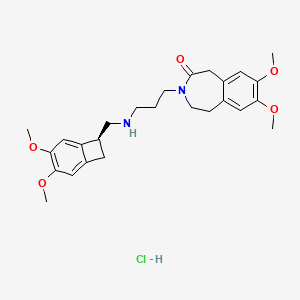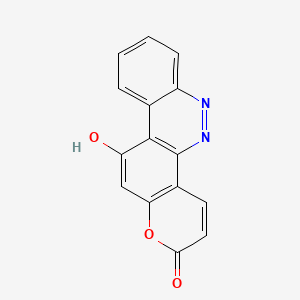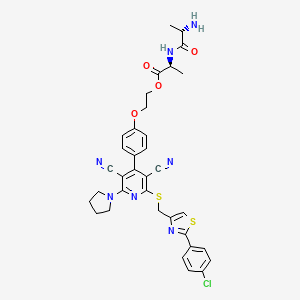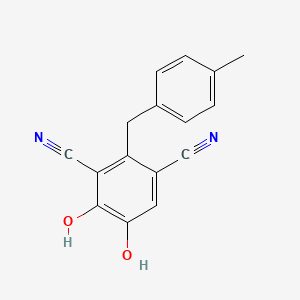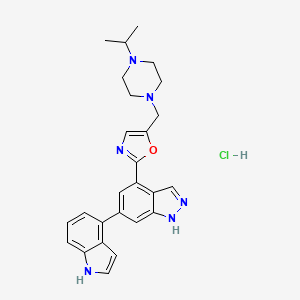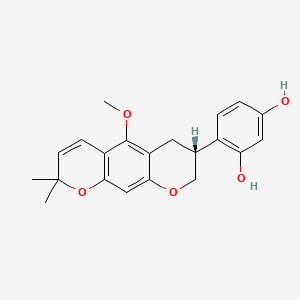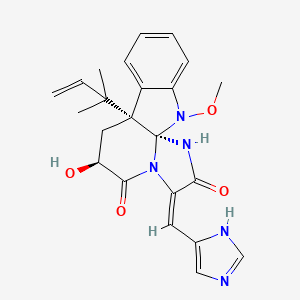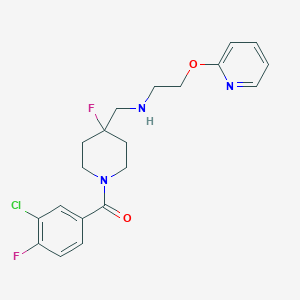
Nlx204; nlx204
Vue d'ensemble
Description
Applications De Recherche Scientifique
Interactive Calculations and Web Page Development
- NLX (NumberLinX) technology facilitates the rapid development of web pages containing interactive calculations for learning or research applications. It involves a library of Java objects for interacting with model equations, aiding in controlling calculations, changing model parameters, and displaying results. This technology is versatile and can be applied across different models and applications without requiring Java code changes, making it a valuable tool in educational and research settings (Kootsey & McAuley, 2003).
Advanced Imaging Techniques
- Although not directly linked to NLX-204, advanced imaging techniques like laser scanning microscopy (LSM), magnetic resonance imaging (MRI), and scanning transmission X-ray microscopy (STXM) have revolutionized the analysis of complex systems, including microbial biofilms. These techniques allow in situ analysis of structure, composition, and dynamics, contributing significantly to various scientific research areas (Neu et al., 2010).
Nonlinear Optics (NLO) in Everyday Life
- NLO has a significant impact on daily life, with applications in improving lasers, interacting with materials, and information technology. It offers coherent light of different wavelengths and advanced spectroscopy, contributing to communications, sensors, and materials analysis. The applications of NLO in information processing and storage highlight its potential in various scientific fields (Garmire, 2013).
Bioluminescence in Biomedical Research
- NanoLuc (NLuc), a bioluminescence platform, has enhanced stability and a more than 150-fold increase in luminescence compared to traditional systems. This increased sensitivity and small size of the NLuc system offer numerous applications in cellular assays, molecular imaging, and potentially disease detection and therapeutic monitoring. However, its unique substrate and nonideal emission for in vivo applications may limit its use in certain molecular biology areas (England, Ehlerding, & Cai, 2016).
Web-Based Interactive Simulations
- The NLX architecture, when integrated into web design programs, allows for the construction of interactive simulations without writing code. This technology is pivotal for educational and research applications where interactive simulation pages can be built rapidly and efficiently (Kootsey, Siriphongs, & McAuley, 2004).
Sensor Development for Pharmaceutical Detection
- Molecularly imprinted polymer (MIP) sensors have been developed for the detection of pharmaceuticals like naloxone (NLX). These sensors show promise for rapid and sensitive screening, potentially useful in clinical and research settings (Lopes et al., 2017).
miR-204 in Cancer Research
- The role of miR-204 in cancer research is significant, particularly in colorectal cancer. Studies show that miR-204 expression affects tumor cell growth, migration, and invasion, highlighting its potential as a target in cancer therapeutics (Shuai, Wang, & Dong, 2018).
Safety And Hazards
Propriétés
IUPAC Name |
(3-chloro-4-fluorophenyl)-[4-fluoro-4-[(2-pyridin-2-yloxyethylamino)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClF2N3O2/c21-16-13-15(4-5-17(16)22)19(27)26-10-6-20(23,7-11-26)14-24-9-12-28-18-3-1-2-8-25-18/h1-5,8,13,24H,6-7,9-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEGJWWPDKBOER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CNCCOC2=CC=CC=N2)F)C(=O)C3=CC(=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClF2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nlx204; nlx204 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methyl]acetamide](/img/structure/B609509.png)
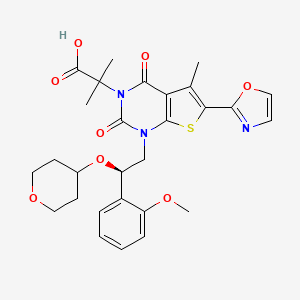
![2-[1-[(2~{r})-2-(2-Methoxyphenyl)-2-(Oxan-4-Yloxy)ethyl]-5-Methyl-6-(1,3-Oxazol-2-Yl)-2,4-Bis(Oxidanylidene)thieno[2,3-D]pyrimidin-3-Yl]-2-Methyl-Propanamide](/img/structure/B609511.png)
